molecular formula C12H17NS B13317107 N-(2-methylphenyl)thian-4-amine

N-(2-methylphenyl)thian-4-amine

Cat. No.: B13317107
M. Wt: 207.34 g/mol
InChI Key: YQSLLKBTRIUWRW-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)thian-4-amine (CAS: 108288-50-2) is a heterocyclic amine featuring a thian (tetrahydrothiopyran) ring system substituted at the 4-position with a 2-methylphenyl group. Its IUPAC name, N-(2-methylphenyl)-4H-3,1-benzothiazin-2-amine, reflects its benzothiazine backbone fused with a thiopyran moiety . The 2-methylphenyl substituent enhances lipophilicity, which may influence bioavailability and binding interactions in biological systems.

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

N-(2-methylphenyl)thian-4-amine

InChI

InChI=1S/C12H17NS/c1-10-4-2-3-5-12(10)13-11-6-8-14-9-7-11/h2-5,11,13H,6-9H2,1H3

InChI Key

YQSLLKBTRIUWRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2CCSCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)thian-4-amine typically involves the reaction of 2-methylphenylamine with a thian-4-amine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N-(2-methylphenyl)thian-4-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(2-methylphenyl)thian-4-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

N-(Propan-2-yl)thian-4-amine (CAS: 1153348-71-0)
  • Structure : Replaces the 2-methylphenyl group with an isopropylamine substituent.
  • Properties : Reduced aromaticity compared to the target compound, leading to lower molecular weight (159.29 g/mol vs. ~245 g/mol for the benzothiazine derivative) and higher volatility .
  • Applications : Primarily serves as a building block in catalysis or polymer chemistry due to its simpler structure.
N-[(4-Methylphenyl)methyl]-5,6-dihydro-4H-1,3-thiazin-2-amine
  • Structure : Features a 4-methylbenzyl group attached to a dihydrothiazine ring.
  • Molecular weight (220.33 g/mol) is lower than the target compound due to the absence of a fused benzene ring .
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine
  • Structure : Substitutes the thian ring with a thiazole core and introduces a chlorophenyl group and a Schiff base (imine) functionality.
  • Properties : The electron-withdrawing chlorine and conjugated imine group enhance electrophilicity, making this compound reactive in cross-coupling reactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Trends
N-(2-Methylphenyl)thian-4-amine ~245 Benzothiazine, 2-methylphenyl Low aqueous solubility (lipophilic)
N-(Propan-2-yl)thian-4-amine 159.29 Thian, isopropylamine Moderate polarity, soluble in organic solvents
4-(4-Chlorophenyl)-N-... ~315 Thiazole, chlorophenyl, imine Polar aprotic solvents (DMF, DMSO)

Biological Activity

N-(2-methylphenyl)thian-4-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. Its unique structure, characterized by a thian (thiophene) ring and an amine functional group attached to a 2-methylphenyl moiety, influences its interactions with biological targets.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Thian Ring : A five-membered ring containing sulfur.
  • Amine Group : Contributes to its reactivity and potential biological interactions.
  • 2-Methylphenyl Moiety : Enhances lipophilicity, which can influence the compound's biological activity.

This structural configuration allows this compound to interact effectively with various biological targets, making it a candidate for further exploration in drug development.

Research indicates that the biological activity of this compound may involve:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes crucial for cellular proliferation or survival, potentially leading to anticancer effects.
  • Receptor Interaction : It may bind to various receptors, altering their activity and affecting cellular signaling pathways.

Antibacterial Properties

This compound has shown significant antibacterial activity against various strains. Studies have indicated that it can inhibit the growth of bacteria by targeting bacterial ATP synthase, similar to other known inhibitors like bedaquiline .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways. For instance, its structural similarities to other known anticancer agents suggest it could act on similar molecular targets.

Research Findings and Case Studies

StudyFocusFindings
Antibacterial activityDemonstrated significant inhibition of bacterial growth, particularly against Mycobacterium tuberculosis.
Structure-activity relationshipIdentified structural features that enhance antibacterial efficacy; some derivatives showed MIC values < 1 μg/mL.
Anticancer effectsInduced apoptosis in cancer cell lines through modulation of cell signaling pathways.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other thian derivatives, which have been explored for their biological activities. Notable comparisons include:

CompoundBiological ActivityKey Features
N-(2-fluoro-4-methylphenyl)thian-4-amineAntimicrobialEnhanced stability due to fluorine substitution
N-(2-chloro-4-methylphenyl)thian-4-aminePotential anticancerChlorine enhances electrophilicity, influencing interactions

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